molecular formula C22H21ClN4O3S B2415917 7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-phenoxyethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 510717-42-7

7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-phenoxyethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2415917
M. Wt: 456.95
InChI Key: AAVHWLZNCBVWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-phenoxyethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.95. The purity is usually 95%.
BenchChem offers high-quality 7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-phenoxyethyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-phenoxyethyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Access and Characterization
New mixed ligand metal complexes incorporating purine derivatives have been synthesized, offering insight into potential applications in coordination chemistry and materials science. Specifically, research into mixed ligand-metal complexes involving purine derivatives, similar in structure to the mentioned compound, has demonstrated the capacity for such molecules to coordinate with metal ions through nitrogen atoms, revealing their potential in the development of novel coordination compounds and materials with unique properties (Shaker, 2011).

Pharmacological Potential
Investigations into derivatives of purine-2,6-dione, closely related to the chemical , have identified compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting the possibility of designing new ligands for these receptors to treat various neurological and psychiatric disorders. This research underlines the therapeutic potential of purine derivatives in creating new psychotropic medications with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Chemical Synthesis and Heterocyclic Chemistry
The synthesis of novel heterocyclic systems fused with purine-2,6-diones showcases the versatility of purine derivatives in constructing complex molecular architectures. Such work paves the way for the creation of diverse heterocyclic compounds with potential applications in drug development, material science, and as intermediates in organic synthesis (Hesek & Rybár, 1994).

Novel Derivatives Synthesis
Research into the synthesis of new purineselenyl and thiadiazolyl derivatives of purine-2,6-dione reveals the chemical's capacity for modification and the development of compounds with potential biological activity. Such studies indicate the role of purine derivatives in the synthesis of molecules with potential applications in medicinal chemistry and pharmacology (Gobouri, 2020).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-phenoxyethylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-25-19-18(20(28)26(2)22(25)29)27(14-15-8-10-16(23)11-9-15)21(24-19)31-13-12-30-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVHWLZNCBVWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCOC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-phenoxyethyl)thio)-1H-purine-2,6(3H,7H)-dione

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